2-Ethoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridin-12-yl)phenyl propanoate
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Overview
Description
2-Ethoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridin-12-yl)phenyl propionate is a complex organic compound with a unique structure that combines multiple aromatic and aliphatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridin-12-yl)phenyl propionate typically involves multi-step organic reactions. One common route includes the condensation of 4-hydroxy-3-ethoxybenzaldehyde with naphthalen-2-amine to form a Schiff base. This intermediate is then subjected to cyclization reactions with cyclohexane-1,3-dione or 5,5-dimethylcyclohexane-1,3-dione to yield the desired acridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridin-12-yl)phenyl propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes
Scientific Research Applications
2-Ethoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridin-12-yl)phenyl propionate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism by which 2-ethoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridin-12-yl)phenyl propionate exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Bis[2-methoxy-4-(11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridin-12-yl)phenyl] succinates: Similar structure but with methoxy groups instead of ethoxy groups.
2-[2-(tert-Butoxycarbonylamino)ethoxy]ethoxyacetic acid: Different functional groups but similar synthetic routes.
Uniqueness
2-Ethoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridin-12-yl)phenyl propionate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its ethoxy group, in particular, differentiates it from similar compounds and may influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C34H31NO4 |
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Molecular Weight |
517.6 g/mol |
IUPAC Name |
[2-ethoxy-4-(11-oxo-9-phenyl-8,9,10,12-tetrahydro-7H-benzo[a]acridin-12-yl)phenyl] propanoate |
InChI |
InChI=1S/C34H31NO4/c1-3-31(37)39-29-17-15-23(20-30(29)38-4-2)32-33-25-13-9-8-12-22(25)14-16-26(33)35-27-18-24(19-28(36)34(27)32)21-10-6-5-7-11-21/h5-17,20,24,32,35H,3-4,18-19H2,1-2H3 |
InChI Key |
UDAHHXGCBCCPQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=C2C6=CC=CC=C6C=C5)OCC |
Origin of Product |
United States |
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